1,5,8,12-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane
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Overview
Description
1,5,8,12-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane is a complex organic compound known for its unique structure and properties. This compound is part of a class of macrocyclic ligands, which are known for their ability to form stable complexes with metal ions. The structure of this compound includes multiple nitrogen atoms, which contribute to its high affinity for metal ions.
Preparation Methods
The synthesis of 1,5,8,12-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the cyclization of linear precursors under specific conditions to form the desired macrocyclic structure. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to increase yield and purity.
Chemical Reactions Analysis
1,5,8,12-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of nitro derivatives, while reduction reactions may yield amine derivatives.
Scientific Research Applications
1,5,8,12-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes are studied for their potential use in catalysis and material science. In biology, the compound is investigated for its potential as a drug delivery agent due to its ability to form stable complexes with metal ions. In medicine, it is explored for its potential use in imaging and diagnostic applications. In industry, the compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,5,8,12-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the compound’s structure act as coordination sites, allowing the compound to bind strongly to metal ions. This binding can influence the reactivity and properties of the metal ions, making the compound useful in various applications. The molecular targets and pathways involved depend on the specific metal ions and the context in which the compound is used.
Comparison with Similar Compounds
1,5,8,12-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane is unique due to its specific structure and the number of nitrogen atoms it contains. Similar compounds include other macrocyclic ligands such as 1,4,8,11-tetraazacyclotetradecane and 1,4,7,10-tetraazacyclododecane. These compounds also form stable complexes with metal ions but differ in their ring sizes and the number of nitrogen atoms. The unique structure of this compound gives it distinct properties and makes it suitable for specific applications that other similar compounds may not be able to achieve.
Biological Activity
1,5,8,12-Tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane, also known as cis-1,4,8,11-perhydrotetraazapyrene, is a complex nitrogen-rich heterocyclic compound with significant potential in various biological applications. This article explores its biological activity through synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₂₂N₄
- Molecular Weight : 222.33 g/mol
- IUPAC Name : (4S,11S,15S,16S)-1,5,8,12-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane
- InChI Key : GMEFCGMVTLRQCJ-BJDJZHNGSA-N
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that can include:
- Cyclization of Amines : The reaction of 1,2-bis(3-aminopropylamino)ethane with various cyclic precursors.
- Use of Protecting Agents : Employing agents like tert-butyl methyl ether during synthesis to prevent unwanted reactions.
The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions due to its macrocyclic structure. This property allows it to interact effectively with biological molecules and systems.
Key Mechanisms:
- Metal Ion Coordination : The nitrogen atoms within the structure coordinate with metal ions (e.g., Cu²⁺ and Zn²⁺), which can influence enzymatic processes and cellular signaling pathways.
- Stabilization of Reactive Species : The compound may stabilize reactive oxygen species (ROS), potentially mitigating oxidative stress in biological systems.
Antioxidant Properties
Research has indicated that this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative damage in cellular models.
Case Studies
-
Cell Culture Studies : In vitro studies demonstrated that the compound reduced oxidative stress markers in human cell lines exposed to high levels of ROS.
- Findings : A significant decrease in lipid peroxidation levels was observed when cells were treated with the compound compared to untreated controls.
-
Metal Ion Interaction Studies : Experiments showed that the compound could effectively bind to metal ions such as copper and zinc.
- Findings : Enhanced stability and bioavailability of these metals were noted in biological assays.
-
Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases by modulating metal ion homeostasis.
- Findings : The compound improved cell viability in neuronal cultures subjected to toxic metal exposure.
Comparative Analysis
To understand the unique properties of this compound better, a comparison with similar compounds is useful:
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
1,4-Diazepane | C₈H₁₄N₂ | Antimicrobial activity |
Cyclam | C₈H₁₈N₄ | Metal ion chelation |
Tetraazacyclododecane | C₁₂H₁₈N₄ | Coordination chemistry |
Properties
Molecular Formula |
C12H22N4 |
---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
1,5,8,12-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane |
InChI |
InChI=1S/C12H22N4/c1-5-15-7-4-14-10-2-6-16-8-3-13-9(1)11(16)12(10)15/h9-14H,1-8H2 |
InChI Key |
GMEFCGMVTLRQCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCNC3C2C4C1NCCN4CC3 |
Origin of Product |
United States |
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